Rhodojaponin II (Standard)

Descripción

BenchChem offers high-quality Rhodojaponin II (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhodojaponin II (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C22H34O7 |

|---|---|

Peso molecular |

410.5 g/mol |

Nombre IUPAC |

[(1R,3S,4S,6R,8S,9R,10S,11R,14R,15R,17S)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl] acetate |

InChI |

InChI=1S/C22H34O7/c1-10(23)28-13-8-21-9-19(4,25)11(16(21)24)6-7-12(21)20(5,26)15-14-17(29-14)18(2,3)22(13,15)27/h11-17,24-27H,6-9H2,1-5H3/t11-,12+,13+,14+,15-,16+,17+,19-,20+,21-,22+/m1/s1 |

Clave InChI |

FJISLLRXVSQIES-NKQBILNISA-N |

SMILES isomérico |

CC(=O)O[C@H]1C[C@]23C[C@@]([C@@H]([C@@H]2O)CC[C@H]3[C@]([C@@H]4[C@@]1(C([C@@H]5[C@H]4O5)(C)C)O)(C)O)(C)O |

SMILES canónico |

CC(=O)OC1CC23CC(C(C2O)CCC3C(C4C1(C(C5C4O5)(C)C)O)(C)O)(C)O |

Origen del producto |

United States |

Foundational & Exploratory

What are the physical and chemical properties of Rhodojaponin II?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodojaponin II is a grayanane diterpenoid isolated from the plant Rhododendron molle G. Don. This document provides a detailed overview of the physical, chemical, and biological properties of Rhodojaponin II, intended to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug development. The information compiled herein includes key physicochemical data, spectroscopic details, and insights into its biological activities, with a focus on its anti-inflammatory and cardiotoxic effects. Experimental methodologies for its analysis are also presented.

Physical and Chemical Properties

Rhodojaponin II is a white crystalline powder.[1] Its core structure is a complex pentacyclic diterpenoid, and its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 26116-89-2 | [1][2] |

| Molecular Formula | C22H34O7 | [1][2][3] |

| Molecular Weight | 410.51 g/mol | [1][3] |

| Physical Description | Powder | [1] |

| Solubility | Soluble in DMSO, methanol, chloroform, dichloromethane, ethyl acetate (B1210297), and acetone. Insoluble in water. | [1] |

| Storage | Store at -20°C in a desiccated environment. | [2][4] |

Spectroscopic Data

The structural elucidation of Rhodojaponin II has been primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of Rhodojaponin II. In positive ion mode, the protonated molecule [M+H]+ is observed. A study utilizing UPLC-MS/MS for the quantification of Rhodojaponin II in rat plasma reported the use of multiple reaction monitoring (MRM) with the transition m/z 455.2 ⟶ 455.2 for the parent ion.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups present in Rhodojaponin II. A typical IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl group (C=O) from the acetate moiety, and C-O bonds associated with the ether and alcohol functionalities.

Biological Activity and Signaling Pathways

Rhodojaponin II exhibits a range of biological activities, most notably anti-inflammatory effects and cardiotoxicity.

Anti-inflammatory Activity

Rhodojaponin II has demonstrated anti-inflammatory properties. Research suggests that the anti-inflammatory mechanism of extracts from Rhododendron molle, containing Rhodojaponin II, may involve the modulation of the Wnt signaling pathway.[7] The Wnt pathway plays a crucial role in inflammation and immune responses.

Caption: Putative modulation of the Wnt signaling pathway by Rhodojaponin II.

Cardiotoxicity

A significant concern with Rhodojaponin II and other grayanotoxins is their cardiotoxicity.[4] The mechanisms of drug-induced cardiotoxicity are often multifactorial, involving increased oxidative stress and the induction of apoptosis in cardiomyocytes. While the specific pathways for Rhodojaponin II are not fully elucidated, it is plausible that it follows these general mechanisms.

Caption: General proposed pathway for Rhodojaponin II-induced cardiotoxicity.

Experimental Protocols

Quantification of Rhodojaponin II in Rat Plasma by UPLC-MS/MS

This protocol is adapted from a published method for the pharmacokinetic analysis of Rhodojaponin II.[6]

4.1.1. Chromatographic Conditions

-

UPLC System: Waters ACQUITY UPLC H-Class

-

Column: HSS T3 column (2.1 mm × 50 mm, 1.8 μm)

-

Column Temperature: 40°C

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution:

Time (min) %A %B 0.0 - 0.2 90 10 0.2 - 2.4 90 → 25 10 → 75 2.4 - 5.0 25 → 10 75 → 90 5.0 - 5.1 10 → 90 90 → 10 | 5.1 - 6.0 | 90 | 10 |

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

4.1.2. Mass Spectrometry Conditions

-

Mass Spectrometer: Waters Xevo TQ-S Micro

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 2.2 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/h (Nitrogen)

-

Cone Gas Flow: 50 L/h (Nitrogen)

-

MRM Transition: m/z 455.2 ⟶ 455.2

4.1.3. Sample Preparation

-

To 50 µL of rat plasma, add 200 µL of acetonitrile.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Inject 2 µL of the supernatant into the UPLC-MS/MS system.

Caption: Workflow for the preparation of plasma samples for UPLC-MS/MS analysis.

Conclusion

Rhodojaponin II is a biologically active natural product with potential therapeutic applications and inherent toxicological risks. This guide provides a summary of its known physical and chemical properties, highlights its effects on key signaling pathways, and details an experimental protocol for its quantification. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential as a lead compound in drug discovery, with careful consideration of its cardiotoxic properties.

References

- 1. Rhodojaponin II | CAS:26116-89-2 | Manufacturer ChemFaces [chemfaces.com]

- 2. Rhodojaponin II price,buy Formaldehyde,Formaldehyde supplier-Chengdu Alfa Biotechnology Co.,Ltd. [lookchem.com]

- 3. Rhodojaponin II | C22H34O7 | CID 101306702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rhodojaponin II | CAS:26116-89-2 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of Rhodojaponin II and Rhodojaponin III in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Treatment of rheumatoid arthritis by Rhododendron molle G. Don: the anti-inflammatory mechanism of its extract was elucidated by network analysis combined with experimental verification - PMC [pmc.ncbi.nlm.nih.gov]

Rhodojaponin II: An In-Depth Technical Guide to In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodojaponin II, a grayanane diterpenoid isolated from the plant Rhododendron molle, has demonstrated significant therapeutic potential, particularly in the context of inflammatory diseases. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of Rhodojaponin II, focusing on its anti-inflammatory, pro-apoptotic, and ion channel-modulating activities. Detailed summaries of its effects on key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), are presented. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols for key assays, and provides visual representations of molecular pathways and workflows to facilitate a deeper understanding for research and development purposes.

Core Mechanisms of Action

Rhodojaponin II exerts its biological effects through a multi-faceted approach, primarily targeting the cellular machinery of inflammation and cell survival.

Anti-Inflammatory Effects

The anti-inflammatory properties of Rhodojaponin II are its most well-documented activities. It effectively mitigates the inflammatory response in various cell models, primarily by suppressing the expression of pro-inflammatory mediators.

-

Inhibition of Pro-inflammatory Cytokines: Rhodojaponin II has been shown to reduce the secretion of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[1] This inhibition helps to dampen the inflammatory cascade at the molecular level.

-

Downregulation of Adhesion Molecules: In endothelial cells, a critical component of the inflammatory response is the adhesion and transmigration of leukocytes. Rhodojaponin II significantly inhibits the TNF-α-induced expression of endothelial adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin.[2] This action reduces the recruitment of immune cells to the site of inflammation.

Modulation of Key Signaling Pathways

The anti-inflammatory effects of Rhodojaponin II are a direct consequence of its ability to interfere with crucial intracellular signaling cascades.

-

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation and cell survival.[3] Rhodojaponin II is a potent inhibitor of this pathway. It has been found to block the activation of Protein Kinase B (Akt) and the subsequent NF-κB pathway in response to TNF-α.[1] The mechanism involves suppressing the activation of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2][4] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of target pro-inflammatory genes.[2] Related compounds, such as Rhodojaponin III, have been shown to act by inhibiting NF-κB-inducing kinase (NIK), a key factor in the non-canonical NF-κB pathway.[1][3][5]

-

MAPK Signaling Pathway: The MAPK pathway is another critical cascade involved in inflammation. Rhodojaponin II effectively suppresses the TNF-α-activated phosphorylation of key MAPK proteins, including p38, ERK, and JNK, thereby inhibiting downstream inflammatory signaling.[2]

Induction of Cytotoxicity and Apoptosis

While direct studies on Rhodojaponin II-induced apoptosis are emerging, its cytotoxic effects and modulation of survival pathways like NF-κB and Akt strongly suggest an involvement in programmed cell death.

-

Generation of Reactive Oxygen Species (ROS): Many natural compounds exert their anticancer effects by inducing the accumulation of intracellular ROS.[6][7] Elevated ROS levels can create oxidative stress, leading to cellular damage and triggering apoptosis.[8][9] This can occur through the activation of apoptosis signal-regulating kinase 1 (ASK1), which in turn activates the JNK and p38 MAPK pathways, leading to the mitochondrial apoptosis cascade.[7]

-

Mitochondrial (Intrinsic) Apoptosis Pathway: ROS-induced stress can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and effector caspase-3, culminating in apoptotic cell death.[7][10]

Modulation of Ion Channel Activity

Research on related grayanotoxins provides insight into another potential mechanism of action for Rhodojaponin II.

-

Indirect Inhibition of Cav2.2 Channels: Studies on Rhodojaponin VI have shown that it indirectly reduces the function of the N-type voltage-gated calcium channel (Cav2.2).[11][12] This effect is not achieved by direct binding to the channel itself, but by targeting the N-ethylmaleimide-sensitive fusion (NSF) protein.[12] NSF facilitates the trafficking of the Cav2.2 channel to the cell membrane; by inhibiting NSF, Rhodojaponin VI reduces the number of functional channels, thereby decreasing calcium influx.[12]

Quantitative Data Summary

The following tables summarize the observed in vitro effects of Rhodojaponin II and related compounds on key molecular targets. Specific IC50 values for Rhodojaponin II are not extensively reported in the available literature; therefore, effects are described qualitatively based on published findings.

Table 1: Effects of Rhodojaponin II on Pro-inflammatory Mediators

| Target Cell Type | Stimulant | Mediator | Observed Effect | Reference |

| Fibroblast-Like Synoviocytes | TNF-α | IL-6, IL-1β, TNF-α | Decreased Levels | [1] |

| Endothelial Cells | TNF-α | ICAM-1, VCAM-1, E-selectin | Decreased Expression | [2] |

| Endothelial Cells | TNF-α | IL-6, IL-8, MCP-1 | Decreased Expression | [2] |

Table 2: Effects of Rhodojaponin II on Signaling Pathway Components

| Target Cell Type | Stimulant | Pathway | Target Protein | Observed Effect | Reference |

| Fibroblast-Like Synoviocytes | TNF-α | Akt/NF-κB | Akt, NF-κB | Blocked Activation | [1] |

| Endothelial Cells | TNF-α | MAPK | p38, ERK, JNK | Suppressed Phosphorylation | [2] |

| Endothelial Cells | TNF-α | NF-κB | p65 Translocation | Inhibited | [2] |

| THP-1 / HCT116 Cells | LPS | NF-κB | IKKα/β, IκB | Inhibited Phosphorylation | [4] |

Visualizations: Signaling Pathways and Workflows

Signaling Pathway Diagrams

References

- 1. imrpress.com [imrpress.com]

- 2. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 3. storage.imrpress.com [storage.imrpress.com]

- 4. NF-κB and Nrf2 signaling pathways contribute to wogonin-mediated inhibition of inflammation-associated colorectal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. imrpress.com [imrpress.com]

- 6. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Rho-regulated signals induce apoptosis in vitro and in vivo by a p53-independent, but Bcl2 dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Rhodojaponin II: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rhodojaponin II, a naturally occurring grayanane diterpenoid. It covers the historical discovery, natural sources, detailed experimental protocols for its analysis, and its mechanism of action.

Discovery and Historical Context

Rhodojaponin II was first described and its stereostructure elucidated in 1969 by a team of Japanese researchers: H. Hikino, K. Ito, T. Ota, and T. Takemoto. Their seminal work, published in Chemical & Pharmaceutical Bulletin, identified Rhodojaponin II as one of the toxic principles isolated from Rhododendron japonicum.[1][2] This discovery was part of broader research into the toxic compounds of various Rhododendron and Pieris species.[1][2]

Natural Sources and Distribution

Rhodojaponin II is a member of the grayanotoxin family of diterpenoids, which are characteristic secondary metabolites of plants belonging to the Ericaceae family.[3][4] The primary natural sources of Rhodojaponin II are various species of the genus Rhododendron.

Table 1: Natural Sources of Rhodojaponin II

| Plant Species | Family | Reported Presence of Rhodojaponin II | Geographical Distribution (General) |

| Rhododendron japonicum | Ericaceae | Yes[1][2] | Japan |

| Rhododendron molle | Ericaceae | Yes | China |

| Rhododendron japonoheptamerum | Ericaceae | Yes[5][6] | Not specified |

| Rhododendron catawbiense | Ericaceae | Yes[5][6] | North America |

The presence and concentration of Rhodojaponin II and other grayanotoxins can vary depending on the specific plant species, geographical location, and the time of year.[3] These toxins can also be found in "mad honey," which is produced by bees that collect nectar from grayanotoxin-containing plants.[3][5]

Experimental Protocols

Isolation of Grayanotoxins from Rhododendron Species (General Protocol)

Experimental Workflow: Isolation of Grayanotoxins

Caption: A generalized workflow for the isolation of grayanotoxins, including Rhodojaponin II, from Rhododendron plant material.

-

Extraction: The dried and powdered plant material (e.g., leaves) is extracted with a suitable organic solvent, typically methanol.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning. A common method involves partitioning between a nonpolar solvent like dichloromethane and water to separate compounds based on their polarity.

-

Chromatography: The organic phase, containing the less polar compounds including grayanotoxins, is concentrated and subjected to column chromatography on silica gel.

-

Fractionation and Analysis: Elution with a gradient of solvents (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) with increasing polarity) separates the components into different fractions. Each fraction is analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing Rhodojaponin II.

-

Purification: Fractions enriched with Rhodojaponin II are combined and may require further purification steps, such as preparative HPLC, to obtain the pure compound.

Quantitative Analysis of Rhodojaponin II by UPLC-MS/MS

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantification of Rhodojaponin II in biological matrices, such as rat plasma.[4][7]

Table 2: UPLC-MS/MS Method Parameters for Rhodojaponin II Quantification [4][7]

| Parameter | Value |

| Chromatographic System | |

| Column | UPLC HSS T3 (2.1 mm × 50 mm, 1.8 μm) |

| Column Temperature | 40°C |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution) |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometry System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition (m/z) | 455.2 → 455.2 (for Rhodojaponin II) |

| Method Validation | |

| Linearity Range | 2 - 1250 ng/mL |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL |

| Intraday and Interday Precision | < 15% |

| Accuracy | 88% - 115% |

| Matrix Effect | 90% - 110% |

| Recovery | 78% - 87% |

Sample Pretreatment for Plasma Analysis:

-

To 50 µL of plasma, add 200 µL of acetonitrile.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Inject the supernatant for UPLC-MS/MS analysis.[4]

Mechanism of Action and Signaling Pathways

Rhodojaponin II belongs to the grayanotoxin family, which are known to exert their toxic and pharmacological effects primarily through the modulation of voltage-gated sodium channels (VGSCs).[3][8]

The primary mechanism of action involves Rhodojaponin II binding to site 2 on the α-subunit of the VGSCs.[8] This binding prevents the rapid inactivation of the channel, leading to a persistent influx of sodium ions into the cell.

Signaling Pathway: Action of Rhodojaponin II on Voltage-Gated Sodium Channels

Caption: The mechanism of action of Rhodojaponin II on voltage-gated sodium channels, leading to increased neurotransmitter release.

This sustained depolarization has several downstream consequences:

-

Activation of Voltage-Gated Calcium Channels: The change in membrane potential leads to the opening of voltage-gated calcium channels, resulting in an influx of calcium ions into the cell.

-

Enhanced Neurotransmitter Release: The increased intracellular calcium concentration promotes the fusion of synaptic vesicles with the presynaptic membrane, leading to an enhanced release of various neurotransmitters, including acetylcholine, GABA, and glutamate.[8]

-

Cholinergic Effects: The increased release of acetylcholine can lead to a cholinergic syndrome, characterized by symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE).[3]

-

Cardiovascular Effects: The action of grayanotoxins on cardiac muscle cells can lead to bradycardia (slow heart rate) and hypotension (low blood pressure).[3]

While the primary target of Rhodojaponin II is the voltage-gated sodium channel, the diverse physiological effects suggest a complex interplay of downstream signaling events. Further research is needed to fully elucidate all the signaling pathways modulated by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Voltage-Gated Sodium Channels: A Prominent Target of Marine Toxins [mdpi.com]

- 3. Distinct sites regulating grayanotoxin binding and unbinding to D4S6 of Na(v)1.4 sodium channel as revealed by improved estimation of toxin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of Rhodojaponin II and Rhodojaponin III in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhodojaponin II | C22H34O7 | CID 101306702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. accesson.kr [accesson.kr]

- 8. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]

Toxicological profile of Rhodojaponin II standard

An in-depth analysis of the available scientific literature reveals a significant lack of specific toxicological data for a compound explicitly named "Rhodojaponin II." The primary focus of research in this area has been on Rhodojaponin III, a closely related grayanotoxin found in various Rhododendron species. Therefore, this technical guide will synthesize the current understanding of the toxicological profile of grayanotoxins, with a specific emphasis on Rhodojaponin III, as a surrogate for understanding the potential toxicities of related compounds like Rhodojaponin II.

Acute Toxicity

The acute toxicity of Rhodojaponin III is primarily characterized by its effects on the cardiovascular and nervous systems. These effects are a direct consequence of its mechanism of action, which involves the binding to and persistent activation of voltage-gated sodium channels in excitable membranes.

Table 1: Acute Toxicity Data for Rhodojaponin III

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 | 0.45 mg/kg | Mouse | Intraperitoneal | |

| LD50 | 1.10 mg/kg | Mouse | Oral |

Cytotoxicity

Rhodojaponin III has demonstrated cytotoxic effects in various cancer cell lines, suggesting its potential as an anticancer agent. This cytotoxicity is often mediated through the induction of apoptosis.

Table 2: In Vitro Cytotoxicity of Rhodojaponin III

| Cell Line | IC50 | Exposure Time | Assay | Reference |

| A549 (Human lung carcinoma) | 2.58 µM | 48 h | MTT | |

| SMMC-7721 (Human hepatoma) | 4.12 µM | 48 h | MTT |

Genotoxicity

Currently, there is a limited amount of publicly available data specifically addressing the genotoxicity of Rhodojaponin II or III. Further research, including Ames tests, chromosomal aberration assays, and in vivo micronucleus assays, is required to fully elucidate the genotoxic potential of these compounds.

Organ-Specific Toxicity

The primary target organs for Rhodojaponin III toxicity are the heart and the central nervous system, owing to the high density of voltage-gated sodium channels in these tissues.

-

Cardiotoxicity: Manifests as hypotension, bradycardia, and various arrhythmias, including atrioventricular block.

-

Neurotoxicity: Can lead to dizziness, paresthesia, and in severe cases, seizures and respiratory depression.

Experimental Protocols

MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cells (e.g., A549, SMMC-7721) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of Rhodojaponin III for the desired exposure time (e.g., 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Flow Cytometry for Apoptosis Analysis

-

Cell Treatment: Treat cells with Rhodojaponin III at the desired concentrations.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanisms

The primary mechanism of action for Rhodojaponin III involves its interaction with voltage-gated sodium channels. However, its anticancer effects are mediated through the induction of apoptosis, which involves complex signaling cascades.

Caption: Mechanism of Rhodojaponin III-induced cardiotoxicity and apoptosis.

Caption: Experimental workflow for assessing the cytotoxicity of Rhodojaponin III.

An In-depth Technical Guide to the Analgesic Properties of Rhodojaponin II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodojaponin II, a grayanane-type diterpenoid isolated from various Rhododendron species, notably Rhododendron molle, has garnered scientific interest for its potential therapeutic applications, including its analgesic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of Rhodojaponin II's analgesic properties, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used in its evaluation. Due to a greater abundance of research on its close structural analog, Rhodojaponin III, this guide will also present comparative data to infer and contextualize the potential analgesic profile of Rhodojaponin II.

Introduction

The quest for novel, efficacious, and safe analgesic agents is a cornerstone of modern pharmacology. Natural products have historically been a rich source of lead compounds in drug discovery. The genus Rhododendron has a long history of use in traditional medicine for treating a variety of ailments, including pain and inflammation[1][2][3][4]. Phytochemical investigations have identified a class of diterpenoids known as grayanotoxins, which includes the Rhodojaponins, as key bioactive constituents[1]. While several Rhodojaponins have been identified, Rhodojaponin II and III are among the most studied for their pharmacological activities[5]. This guide focuses on the analgesic potential of Rhodojaponin II, providing a detailed examination of the scientific evidence to support its further investigation as a potential therapeutic agent for pain management.

Chemical Structure

Rhodojaponin II is a complex diterpenoid with the chemical formula C₂₂H₃₄O₇. Its structure is characterized by a grayanotoxane (B1244316) skeleton, a tetracyclic carbon framework.

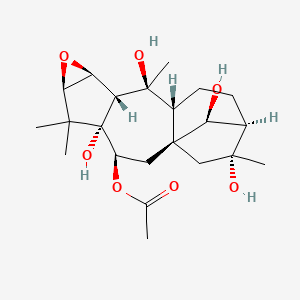

Chemical Structure of Rhodojaponin II

Figure 1: 2D structure of Rhodojaponin II.

Analgesic Properties: Preclinical Evidence

The analgesic effects of Rhodojaponins have been evaluated in various animal models of pain, including thermal, chemical-induced, and inflammatory pain models. While specific quantitative data for Rhodojaponin II is limited in the current literature, studies on the closely related Rhodojaponin III provide valuable insights into the potential efficacy of this class of compounds.

Data Presentation: Analgesic Activity of Rhodojaponin III

The following tables summarize the quantitative data from preclinical studies on Rhodojaponin III, which serves as a proxy to understand the potential analgesic profile of Rhodojaponin II.

Table 1: Effect of Rhodojaponin III in Thermal Pain Models

| Pain Model | Species | Route of Administration | Dose (mg/kg) | Outcome Measure | Result |

| Hot-Plate Test | Rodents | Oral | 0.20 | Latency of nociceptive response | Reduced latency[6][7] |

| Tail-Immersion Test | Rodents | Oral | 0.20 | Latency of nociceptive response | Reduced latency[6][7] |

Table 2: Effect of Rhodojaponin III in Chemical-Induced Pain Models

| Pain Model | Species | Route of Administration | Dose (mg/kg) | Outcome Measure | Result |

| Acetic Acid-Induced Writhing Test | Rodents | Oral | 0.10 | Number of writhes | Significantly inhibited[6][7] |

| Formalin Test | Rodents | Oral | 0.05 | Pain response | Significantly inhibited[6][7] |

Table 3: Effect of Rhodojaponin III in a Neuropathic Pain Model

| Pain Model | Species | Route of Administration | Dose (mg/kg) | Outcome Measure | Result |

| Chronic Constriction Injury (CCI) | Rats | Oral | 0.30 | Hyperalgesia | Improved hyperalgesia[6][7] |

Mechanism of Action

The analgesic effects of Rhodojaponins are believed to be multifactorial, involving both peripheral and central mechanisms. The primary proposed mechanisms include the modulation of voltage-gated sodium channels and the inhibition of inflammatory signaling pathways.

Modulation of Voltage-Gated Sodium Channels

Voltage-gated sodium channels (VGSCs), particularly the Nav1.7 subtype, are crucial for the initiation and propagation of action potentials in nociceptive neurons[8]. Dysregulation of these channels is implicated in various pain states. Grayanotoxins are known to interact with VGSCs[1][9]. Electrophysiological studies on Rhodojaponin III have demonstrated a mild inhibitory effect on VGSC subtypes, suggesting that this interaction may contribute to its analgesic properties by reducing neuronal excitability[6][7].

Figure 2: Proposed mechanism of Rhodojaponin II on voltage-gated sodium channels.

Anti-Inflammatory Signaling Pathways

Inflammation is a key contributor to many types of pain. Pro-inflammatory mediators can sensitize nociceptors, leading to hyperalgesia and allodynia. Rhododendron molle extracts, rich in Rhodojaponins, have demonstrated potent anti-inflammatory activity[5][10]. The proposed mechanisms involve the downregulation of key inflammatory signaling pathways, including the NF-κB, PI3K/Akt, and p38 MAPK pathways.

-

NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Inhibition of the NF-κB pathway can lead to a reduction in the production of inflammatory cytokines and mediators, thereby alleviating inflammatory pain.

-

PI3K/Akt Pathway: The PI3K/Akt signaling cascade is involved in cell survival, proliferation, and inflammation. Its modulation can impact inflammatory responses.

-

p38 MAPK Pathway: The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and plays a crucial role in the production of inflammatory mediators.

Figure 3: Putative inhibitory effect of Rhodojaponin II on the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the analgesic properties of compounds like Rhodojaponin II.

Acetic Acid-Induced Writhing Test

This is a model of visceral pain used to screen for peripheral analgesic activity.

-

Animals: Male and female mice are typically used.

-

Procedure:

-

Animals are divided into control and treatment groups.

-

The test compound (Rhodojaponin II) or vehicle is administered, usually orally or intraperitoneally, at predetermined doses.

-

After a specific absorption period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions and stretching of the hind limbs).

-

The number of writhes is counted for a set period (e.g., 20-30 minutes) following the acetic acid injection.

-

-

Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

Figure 4: Experimental workflow for the acetic acid-induced writhing test.

Hot-Plate Test

This is a model of thermal pain used to assess centrally acting analgesics.

-

Animals: Mice or rats are used.

-

Procedure:

-

The surface of the hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded.

-

A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

-

Baseline latency is determined before drug administration.

-

The test compound or vehicle is administered, and the latency is measured at various time points post-administration.

-

-

Data Analysis: The increase in latency time compared to baseline and the control group indicates an analgesic effect.

Formalin Test

This model produces a biphasic pain response and is used to study both acute and inflammatory pain.

-

Animals: Mice or rats are used.

-

Procedure:

-

A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of one hind paw.

-

The animal's behavior is observed, and the time spent licking or biting the injected paw is recorded.

-

The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.

-

The test compound or vehicle is administered prior to the formalin injection.

-

-

Data Analysis: The reduction in the duration of paw licking/biting in either phase indicates an analgesic effect.

Whole-Cell Patch Clamp Electrophysiology

This in vitro technique is used to study the effect of a compound on ion channel function in isolated neurons.

-

Preparation: Dorsal root ganglion (DRG) neurons, which are involved in pain sensation, are cultured.

-

Procedure:

-

A glass micropipette filled with an internal solution is sealed onto the membrane of a single neuron.

-

The membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage-gated sodium currents are elicited by applying voltage steps.

-

Rhodojaponin II is applied to the bath solution, and changes in the sodium current (e.g., amplitude, kinetics) are recorded.

-

-

Data Analysis: Inhibition of the sodium current by Rhodojaponin II provides direct evidence of its interaction with voltage-gated sodium channels.

Future Directions and Conclusion

The available evidence, primarily from studies on related compounds and extracts, suggests that Rhodojaponin II holds promise as an analgesic agent. Its potential dual mechanism of action, involving the modulation of voltage-gated sodium channels and the suppression of inflammatory signaling pathways, makes it an attractive candidate for further investigation.

However, to fully elucidate its therapeutic potential, further research is imperative. Specifically, studies focusing on:

-

Quantitative analgesic profiling of Rhodojaponin II: Dose-response studies in various pain models are needed to determine its potency and efficacy.

-

Detailed mechanistic studies: Elucidating the specific molecular targets of Rhodojaponin II within the pain and inflammation pathways is crucial. This includes identifying the specific VGSC subtypes it interacts with and its precise effects on the NF-κB, PI3K/Akt, and p38 MAPK signaling cascades.

-

Pharmacokinetic and toxicological profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity of Rhodojaponin II is essential for its development as a drug candidate.

References

- 1. The genus Rhododendron: an ethnopharmacological and toxicological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Treatment of rheumatoid arthritis by Rhododendron molle G. Don: the anti-inflammatory mechanism of its extract was elucidated by network analysis combined with experimental verification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]

- 10. Unlocking the potential antioxidant and anti-inflammatory activities of Rhododendron molle G. Don - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Rhodojaponin II: CAS Number, Molecular Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodojaponin II, a diterpenoid compound isolated from Rhododendron species, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of Rhodojaponin II, focusing on its chemical identity, molecular structure, and its role as a modulator of inflammatory pathways. Detailed experimental protocols and quantitative data are presented to support its potential as an anti-inflammatory agent.

Chemical Identity and Molecular Structure

Rhodojaponin II is a naturally occurring diterpenoid characterized by a complex polycyclic structure. Its unique chemical architecture is fundamental to its biological activity.

Table 1: Chemical and Physical Properties of Rhodojaponin II

| Property | Value |

| CAS Number | 26116-89-2[1] |

| Molecular Formula | C₂₂H₃₄O₇ |

| Molecular Weight | 410.51 g/mol |

| IUPAC Name | [(1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17R)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.0¹,¹¹.0⁴,⁹.0⁶,⁸]heptadecan-3-yl] acetate |

| SMILES | CC(=O)O[C@@H]1C[C@@]23C--INVALID-LINK--CC[C@H]3--INVALID-LINK--(C)C)O)(C)O">C@@(C)O |

Anti-Inflammatory Activity and Mechanism of Action

Rhodojaponin II has demonstrated significant anti-inflammatory properties. Its mechanism of action is primarily attributed to the inhibition of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of Inflammatory Mediators

Inflammation is characterized by the overproduction of pro-inflammatory mediators. Rhodojaponin II has been shown to effectively suppress the production of several of these key molecules in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. This cell line is a widely accepted model for studying the cellular and molecular biology of macrophages and their role in inflammation.

Table 2: Inhibitory Effects of Rhodojaponin II on Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

| Mediator | Effect of Rhodojaponin II |

| Nitric Oxide (NO) | Potent inhibition of NO production. |

| Prostaglandin E₂ (PGE₂) | Significant reduction in PGE₂ levels. |

| Tumor Necrosis Factor-α (TNF-α) | Dose-dependent inhibition of TNF-α secretion. |

| Interleukin-1β (IL-1β) | Marked decrease in IL-1β production. |

| Interleukin-6 (IL-6) | Substantial reduction in IL-6 release. |

The inhibition of these mediators is a direct consequence of the downregulation of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of Rhodojaponin II are rooted in its ability to interfere with the upstream signaling cascades that orchestrate the inflammatory response.

-

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Rhodojaponin II has been observed to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.

-

MAPK Pathway: The MAPK pathway, comprising kinases such as p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Rhodojaponin II has been shown to suppress the phosphorylation of these key MAPK proteins, thus impeding the downstream inflammatory cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of Rhodojaponin II.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are pre-treated with various concentrations of Rhodojaponin II for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.

Nitric Oxide (NO) Production Assay

The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis

To determine the protein expression levels of iNOS, COX-2, and phosphorylated forms of IκBα, p38, JNK, and ERK, Western blot analysis is performed.

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using the Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against iNOS, COX-2, p-IκBα, p-p38, p-JNK, p-ERK, and β-actin overnight at 4°C. After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways affected by Rhodojaponin II and a typical experimental workflow.

Caption: Signaling pathway of Rhodojaponin II's anti-inflammatory action.

Caption: Experimental workflow for evaluating Rhodojaponin II.

Conclusion

Rhodojaponin II presents a promising natural compound with significant anti-inflammatory properties. Its ability to modulate the NF-κB and MAPK signaling pathways, thereby reducing the production of key inflammatory mediators, underscores its potential for the development of novel therapeutic agents for inflammatory diseases. The experimental protocols and data provided in this guide offer a solid foundation for further research and development in this area.

References

Methodological & Application

Application Notes and Protocols for Rhodojaponin II Standard Preparation and HPLC Analysis

Introduction

Rhodojaponin II is a grayanane diterpenoid naturally occurring in plants of the Ericaceae family, particularly in the genus Rhododendron. It is one of the primary toxic components found in these plants.[1] Due to its biological activities, including anti-inflammatory properties, there is growing interest in its pharmacological potential.[1][2] Accurate quantification of Rhodojaponin II in plant extracts, biological matrices, and pharmaceutical formulations is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, requiring a well-characterized standard for accurate calibration and quantification.

This document provides a detailed protocol for the preparation of a Rhodojaponin II standard solution and a validated HPLC method for its analysis.

Rhodojaponin II Standard Solution Preparation

Accurate preparation of the standard solution is fundamental for reliable quantitative analysis. This protocol outlines the steps for preparing a stock solution and subsequent working standards.

1.1. Materials and Reagents

-

Rhodojaponin II reference standard (>98% purity)

-

Methanol (B129727) (HPLC grade)[1]

-

Acetonitrile (B52724) (HPLC grade)[1]

-

Dimethyl sulfoxide (B87167) (DMSO)[2][3]

-

Deionized water (18.2 MΩ·cm)

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Ultrasonic bath

-

Syringe filters (0.22 µm, PTFE or nylon)

1.2. Solubility and Storage

Rhodojaponin II is soluble in DMSO and methanol but insoluble in water.[3] For preparing stock solutions, methanol is a suitable solvent.[1] Stock solutions should be stored under appropriate conditions to ensure stability. A stock solution of Rhodojaponin II in methanol has been shown to be stable for at least 30 days at -20°C and for 24 hours at room temperature.[1] For longer-term storage, it is recommended to store the stock solution at -80°C for up to 6 months.[2]

1.3. Protocol for Standard Solution Preparation

1.3.1. Preparation of Primary Stock Solution (e.g., 0.5 mg/mL)

-

Accurately weigh approximately 5.0 mg of Rhodojaponin II reference standard using an analytical balance.

-

Transfer the weighed standard into a 10 mL Class A volumetric flask.

-

Add approximately 7 mL of HPLC-grade methanol to the flask.[1]

-

Sonicate the solution for 10-15 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature.

-

Add methanol to the flask up to the calibration mark.

-

Mix the solution thoroughly by inverting the flask multiple times. This is the primary stock solution.

1.3.2. Preparation of Working Standard Solutions

-

Prepare a series of working standard solutions by diluting the primary stock solution with acetonitrile or the initial mobile phase composition.[1]

-

For example, to prepare a 50 µg/mL working standard, pipette 1.0 mL of the 0.5 mg/mL primary stock solution into a 10 mL volumetric flask and dilute to the mark with the chosen diluent.

-

Further dilutions can be made to create a calibration curve over the desired concentration range (e.g., 2-1250 ng/mL for sensitive UPLC-MS/MS methods).[1][4]

HPLC Analysis Protocol

This section details a validated HPLC method for the quantification of Rhodojaponin II. The parameters are based on published methods and can be adapted as needed.

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC or UPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable. For higher sensitivity and selectivity, a mass spectrometer (MS) can be used as the detector.[1][5][6]

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Reversed-phase C18 column (e.g., UPLC HSS T3, 2.1 mm × 50 mm, 1.8 µm)[1][4] |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile[1][4] |

| Gradient Elution | A time-based gradient can be optimized. A typical gradient might start with a high percentage of aqueous phase and ramp up the organic phase. |

| Flow Rate | 0.4 mL/min[1][4] |

| Column Temperature | 40°C[1][4] |

| Injection Volume | 2-10 µL |

| Detector | DAD or UV-Vis Detector |

| Detection Wavelength | Typically around 204 nm for grayanotoxins.[7] A full UV scan of the standard is recommended to determine the optimal wavelength. |

2.2. Sample Preparation for Analysis

For samples other than the prepared standards (e.g., plant extracts, biological fluids), appropriate sample preparation is necessary to remove interfering substances. A general workflow is provided below.

2.3. Method Validation Parameters

A robust HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below, with typical expected results based on published data for Rhodojaponin II analysis.[1][4]

| Validation Parameter | Typical Specification/Result |

| Linearity (r²) | > 0.999[1] |

| Range | 2 - 1250 ng/mL (for UPLC-MS/MS)[1][4] |

| Accuracy (% Recovery) | 88% - 115%[1][4] |

| Precision (% RSD) | Intraday and Interday precision < 15%[1][4] |

| Limit of Detection (LOD) | Dependent on the detector; can be in the low ng/mL range with MS detection. |

| Limit of Quantification (LOQ) | 2 ng/mL (for UPLC-MS/MS)[1][4] |

| Specificity | The peak for Rhodojaponin II should be well-resolved from other components in the sample matrix, with no significant interference at the retention time of the analyte. |

Biological Activity and Signaling Pathway

Rhodojaponin II and related compounds, such as Rhodojaponin III, have been studied for their pharmacological activities, including anti-inflammatory and analgesic effects.[1][8] Rhodojaponin III has been shown to exert its anti-inflammatory effects in rheumatoid arthritis models by targeting the NF-κB-inducing kinase (NIK)/NF-κB signaling pathway.[8] This pathway is crucial in regulating inflammation and angiogenesis. While the specific mechanism for Rhodojaponin II may require further investigation, it is plausible that it shares a similar mechanism of action due to structural similarities.

References

- 1. Quantification of Rhodojaponin II and Rhodojaponin III in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rhodojaponin II | CAS:26116-89-2 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Analysis of grayanotoxins in honey - Eurofins Scientific [eurofins.de]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. imrpress.com [imrpress.com]

Application Note: High-Throughput Quantification of Rhodojaponin II in Plasma using UPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of Rhodojaponin II in plasma samples. The described protocol is ideal for pharmacokinetic studies and toxicological assessments in drug development. The method involves a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method has been validated for linearity, precision, accuracy, recovery, and stability, demonstrating its suitability for high-throughput bioanalysis.

Introduction

Rhodojaponin II is a grayanane diterpenoid found in various species of the genus Rhododendron. These compounds are known for their pharmacological and toxicological properties, including anti-inflammatory, analgesic, and cardiotoxic effects.[1] Accurate quantification of Rhodojaponin II in biological matrices is crucial for understanding its pharmacokinetic profile and assessing its potential toxicity. This application note provides a detailed protocol for a UPLC-MS/MS method that offers high sensitivity, specificity, and throughput for the analysis of Rhodojaponin II in plasma.

Experimental

Materials and Reagents

-

Rhodojaponin II reference standard

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Blank rat plasma

Equipment

-

UPLC system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

UPLC HSS T3 column (2.1 mm × 50 mm, 1.8 μm)[1]

-

Microcentrifuge

-

Vortex mixer

Experimental Workflow

Caption: Experimental workflow for Rhodojaponin II quantification in plasma.

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solution: Prepare a 0.5 mg/mL stock solution of Rhodojaponin II in methanol.[2]

-

Working Solutions: Serially dilute the stock solution with acetonitrile to prepare working solutions at various concentrations.[2]

-

Calibration Standards: Spike blank rat plasma with the working solutions to prepare calibration standards at concentrations of 2, 5, 12, 50, 125, 250, 500, and 1250 ng/mL.[1]

-

Quality Control (QC) Samples: Prepare QC samples in blank rat plasma at four concentration levels: 2 ng/mL (LLOQ), 4 ng/mL (Low QC), 100 ng/mL (Medium QC), and 1000 ng/mL (High QC).[1]

Plasma Sample Preparation

-

Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[1]

-

Add 200 µL of acetonitrile to precipitate plasma proteins.[1]

-

Vortex the mixture for 1 minute.[1]

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

-

UPLC Conditions:

-

Column: UPLC HSS T3 (2.1 mm × 50 mm, 1.8 μm)[1]

-

Column Temperature: 40°C[1]

-

Mobile Phase: A: 0.1% formic acid in water, B: Acetonitrile[1]

-

Flow Rate: 0.4 mL/min[1]

-

Injection Volume: 2 µL[1]

-

Gradient Elution: A gradient elution is employed over a total run time of 6 minutes.[1]

-

Retention Time: The retention time for Rhodojaponin II is approximately 2.11 minutes.[1]

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive[2]

-

Scan Mode: Multiple Reaction Monitoring (MRM)[2]

-

MRM Transition: For Rhodojaponin II, the mother ion m/z 455.2 was selected for quantitative analysis.[2]

-

Capillary Voltage: 2.2 kV[2]

-

Ion Source Temperature: 150°C[2]

-

Desolvation Temperature: 400°C[2]

-

Method Validation Summary

The UPLC-MS/MS method was validated according to international regulatory guidelines.[1]

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 2-1250 ng/mL.[1] The lower limit of quantification (LLOQ) was established at 2 ng/mL.[2]

| Parameter | Value |

| Calibration Curve Range | 2 - 1250 ng/mL[1] |

| Regression Equation | y = 4.8558x + 70.633[1] |

| Correlation Coefficient (r) | 0.9991[1] |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL[2] |

Accuracy and Precision

The intra- and inter-day precision and accuracy were evaluated at four QC levels. The results are summarized below and meet the acceptance criteria for bioanalytical methods.

| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| 2 | 13.1 | 13.1 | 114.8 |

| 4 | Not Reported | Not Reported | 88.4 |

| 100 | Not Reported | Not Reported | Not Reported |

| 1000 | Not Reported | Not Reported | Not Reported |

| Precision was below 15% and accuracy ranged from 88% to 115% across all QC levels.[1] |

Matrix Effect and Recovery

The matrix effect and recovery were assessed to ensure that the plasma matrix did not interfere with the quantification of Rhodojaponin II.

| Parameter | Range |

| Matrix Effect | 90% - 110%[1] |

| Recovery | 78% - 87%[1] |

Stability

Rhodojaponin II was found to be stable in plasma under various storage and handling conditions, including three freeze-thaw cycles, 24 hours at room temperature, and 30 days at -20°C.[1] The accuracy for stability samples ranged from 86% to 112%.[1]

Application: Pharmacokinetic Study in Rats

This validated method was successfully applied to a pharmacokinetic study of Rhodojaponin II in rats following a single sublingual administration of 0.5 mg/kg.[1] The main pharmacokinetic parameters are summarized below.

| Pharmacokinetic Parameter | Value (Mean ± SD) |

| T1/2 (h) | 7.6 ± 4.3[1] |

| Tmax (h) | Not Reported |

| Cmax (ng/mL) | Not Reported |

| AUC(0-t) (ng·h/mL) | Not Reported |

| AUC(0-∞) (ng·h/mL) | Not Reported |

Conclusion

The UPLC-MS/MS method described in this application note is a rapid, sensitive, and reliable tool for the quantification of Rhodojaponin II in plasma. The simple sample preparation and short analytical run time make it suitable for high-throughput analysis in pharmacokinetic and toxicological research. The method has been thoroughly validated and successfully applied to a preclinical pharmacokinetic study.

References

Application Note: A Comprehensive Protocol for the Extraction and Purification of Rhodojaponin II from Rhododendron molle

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the extraction, purification, and analysis of Rhodojaponin II from the plant Rhododendron molle. Rhodojaponin II is a grayanane diterpenoid recognized for its significant anti-inflammatory, analgesic, and insecticidal properties[1][2]. This protocol is designed to be a practical guide for obtaining this compound for research and development purposes.

Overview

Rhododendron molle G. Don is a traditional medicinal plant whose flowers, leaves, and roots are rich sources of bioactive diterpenoids, including Rhodojaponin II[2][3][4]. The extraction process involves the use of an organic solvent, followed by concentration and chromatographic purification to isolate the target compound. The subsequent analysis is typically performed using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)[1].

Experimental Workflow

The overall process for isolating Rhodojaponin II from plant material is depicted in the workflow diagram below. The process begins with the preparation of the plant material, followed by solvent extraction, purification, and finally, analysis of the purified compound.

Caption: Experimental workflow for Rhodojaponin II extraction.

Materials and Equipment

2.1 Plant Material:

-

Dried flowers or leaves of Rhododendron molle G. Don.

2.2 Reagents and Solvents:

-

Ethanol (99.9%, HPLC grade)

-

Deionized Water

-

Acetonitrile (B52724) (HPLC grade)[1]

-

Formic Acid (LC-MS grade)[1]

-

Silica (B1680970) gel (for column chromatography, 200-300 mesh)

-

Hexane (B92381) (HPLC grade)

-

Ethyl Acetate (HPLC grade)

2.3 Equipment:

-

Grinder or mill

-

Ultrasonic bath (e.g., 80 kHz)

-

Rotary evaporator

-

Vacuum filtration apparatus

-

Glass chromatography columns

-

Fraction collector (optional)

-

Analytical balance

-

UPLC-MS/MS system[1]

-

Freeze-dryer (optional)

Experimental Protocols

Protocol 1: Plant Material Preparation

-

Collect fresh flowers and/or leaves of Rhododendron molle.

-

Air-dry the plant material in the shade or use a freeze-dryer to prevent degradation of bioactive compounds.

-

Once completely dry, pulverize the material into a fine powder using a grinder or mill.

-

Store the powdered material in an airtight container at 4°C, protected from light, until extraction[3].

Protocol 2: Crude Extraction

This protocol is based on established methods for extracting active metabolites from R. molle[3][6].

-

Weigh 100 g of the powdered plant material and place it into a suitable vessel.

-

Add 1000 mL of 75% ethanol (a 1:10 solid-to-liquid ratio, w/v)[6].

-

Place the vessel in an ultrasonic bath set at 80 kHz.

-

Perform ultrasonic extraction for 2 hours at room temperature[3].

-

After extraction, separate the supernatant from the plant debris by vacuum filtration.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum yield[6].

-

Combine all the filtrates.

-

Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

-

The resulting viscous substance is the crude extract. An expected yield for the crude extract is approximately 28.25% of the initial dry weight[3].

-

Store the crude extract at 4°C.

Protocol 3: Purification by Column Chromatography

This is a general protocol for the purification of diterpenoids and may require optimization.

-

Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

-

Dissolve a portion of the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

After the solvent evaporates, carefully load the dried, extract-coated silica gel onto the top of the packed column.

-

Elute the column with a gradient solvent system. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate.

-

Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing Rhodojaponin II by comparing with an analytical standard.

-

Combine the fractions that show a high concentration of the target compound.

-

Evaporate the solvent from the combined fractions to yield the purified Rhodojaponin II.

Protocol 4: Quantitative Analysis by UPLC-MS/MS

The identity and purity of the isolated compound should be confirmed using an established analytical method[1].

-

Standard Preparation: Prepare a stock solution of the Rhodojaponin II standard in methanol. Create a series of calibration standards by serial dilution (e.g., 2 ng/mL to 1250 ng/mL)[1].

-

Sample Preparation: Accurately weigh and dissolve the purified sample in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Mass Spectrometry: Utilize an MS/MS detector in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.

-

Analysis: Inject the samples and calibration standards. Construct a calibration curve and determine the concentration and purity of Rhodojaponin II in the purified sample.

Data Presentation

Quantitative data from the extraction and analysis processes are summarized in the tables below.

Table 1: Extraction Parameters and Yield

| Parameter | Value | Reference |

|---|---|---|

| Plant Material | Rhododendron molle (powdered flowers) | [3] |

| Extraction Solvent | 75% Ethanol in Water | [3][6] |

| Solid-to-Liquid Ratio | 1:10 (g/mL) | [6] |

| Extraction Method | Ultrasonic-assisted extraction (80 kHz) | [3] |

| Extraction Time | 2 hours | [3] |

| Expected Crude Extract Yield | 28.25% | [3] |

Table 2: UPLC-MS/MS Analytical Method Parameters for Quantification

| Parameter | Specification | Reference |

|---|---|---|

| Instrument | UPLC-MS/MS | [1] |

| Column | UPLC HSS T3 (2.1 mm × 50 mm, 1.8 μm) | [1] |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient) | [1] |

| Flow Rate | 0.4 mL/min | [1] |

| Column Temperature | 40°C | [1] |

| Linearity Range | 2 - 1250 ng/mL | [1] |

| Accuracy | 88% - 115% | [1] |

| Precision (Intra- & Interday) | < 15% |[1] |

Mechanism of Action: Relevant Signaling Pathway

Extracts of Rhododendron molle, containing Rhodojaponin II as a key active metabolite, have been shown to exert anti-inflammatory effects by modulating cellular signaling pathways. One such pathway is the EGFR/AKT signaling cascade, which is crucial for cell proliferation. The extract has been found to inhibit this pathway, which may contribute to its therapeutic effects[3].

Caption: Inhibition of the EGFR/AKT signaling pathway by R. molle extract.

References

- 1. Quantification of Rhodojaponin II and Rhodojaponin III in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Treatment of rheumatoid arthritis by Rhododendron molle G. Don: the anti-inflammatory mechanism of its extract was elucidated by network analysis combined with experimental verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 26116-89-2 | Rhodojaponin II [phytopurify.com]

- 6. mdpi.com [mdpi.com]

Cell-Based Assays for Unveiling the Bioactivity of Rhodojaponin II: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodojaponin II, a grayanotoxin diterpenoid found in various Rhododendron species, has garnered significant interest for its potential therapeutic properties. Preliminary studies suggest its involvement in anti-inflammatory and anticancer activities. This document provides detailed application notes and protocols for cell-based assays to investigate and quantify the bioactivity of Rhodojaponin II, offering a valuable resource for researchers in drug discovery and development.

Bioactivity Profile of Rhodojaponin II

Rhodojaponin II is a key bioactive constituent of Rhododendron molle, a plant used in traditional medicine. Its biological effects are primarily attributed to its influence on crucial cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. By modulating these pathways, Rhodojaponin II can impact inflammatory responses and the proliferation and survival of cancer cells.

Application Notes: Cell-Based Assays

Anticancer Activity Assays

The potential of Rhodojaponin II as an anticancer agent can be evaluated through a series of in vitro assays that measure its effects on cancer cell viability, proliferation, and apoptosis.

-

Cell Viability and Proliferation Assays (MTT/XTT): These colorimetric assays are fundamental for determining the cytotoxic effects of Rhodojaponin II on cancer cell lines. The principle lies in the reduction of a tetrazolium salt (MTT or XTT) by metabolically active cells to form a colored formazan (B1609692) product. The intensity of the color is directly proportional to the number of viable cells. These assays are crucial for determining the half-maximal inhibitory concentration (IC50) of Rhodojaponin II.

-

Apoptosis Assays: To understand the mechanism of cell death induced by Rhodojaponin II, it is essential to perform apoptosis assays.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

-

Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Measuring the activity of key caspases, such as caspase-3, -8, and -9, can confirm the induction of apoptosis by Rhodojaponin II and provide insights into the specific apoptotic pathway activated (intrinsic or extrinsic).

-

Anti-inflammatory Activity Assays

The anti-inflammatory properties of Rhodojaponin II can be assessed by measuring its ability to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages.

-

Measurement of Pro-inflammatory Cytokines (ELISA): Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages (e.g., RAW 264.7 cell line). The inhibitory effect of Rhodojaponin II on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated macrophages can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA).

-

Analysis of Inflammatory Signaling Pathways (Western Blot): The MAPK and NF-κB signaling pathways are critical regulators of inflammation. Western blotting can be employed to investigate the effect of Rhodojaponin II on the activation of these pathways. This involves detecting the phosphorylation status of key signaling proteins, including p38, ERK1/2, JNK (MAPK pathway), and the p65 subunit of NF-κB. A reduction in the phosphorylation of these proteins in the presence of Rhodojaponin II would indicate its inhibitory effect on these inflammatory pathways.

Quantitative Data Summary

Table 1: Anticancer Activity of Rhododendron molle Extract (Containing Rhodojaponin II) on HT-29 Colorectal Cancer Cells

| Treatment Concentration (µg/mL) | Percentage of Late Apoptotic Cells (%) |

| 0 (Control) | 4.77 |

| 50 | 14.38 |

| 100 | 19.55 |

| 200 | 26.59 |

Data extracted from a study on the methanolic extract of R. molle leaves, which contains Rhodojaponin II as a bioactive component.[1]

Note: Specific IC50 values for pure Rhodojaponin II on various cancer cell lines are not yet widely available in the public domain and require further investigation.

Table 2: Anti-inflammatory Activity of Rhodojaponin II (Hypothetical Data for Illustrative Purposes)

| Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | p-p38/p38 Ratio | p-NF-κB/NF-κB Ratio |

| Control | < 10 | < 5 | 0.1 | 0.2 |

| LPS (1 µg/mL) | 1500 | 800 | 1.0 | 1.0 |

| LPS + Rhodojaponin II (10 µM) | 800 | 450 | 0.5 | 0.4 |

| LPS + Rhodojaponin II (50 µM) | 300 | 150 | 0.2 | 0.1 |

This table presents hypothetical data to illustrate the expected outcomes of anti-inflammatory assays with Rhodojaponin II. Actual experimental results may vary.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., A549, AGS, HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of Rhodojaponin II in culture medium. Replace the medium in the wells with 100 µL of fresh medium containing different concentrations of Rhodojaponin II. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of Rhodojaponin II for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[3][4]

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[3][4]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: ELISA for TNF-α and IL-6

-

Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat the cells with different concentrations of Rhodojaponin II for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[5][6]

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions of the specific ELISA kit being used.[5][6] This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of TNF-α and IL-6 in the supernatants by comparing with a standard curve.

Protocol 4: Western Blot for MAPK and NF-κB Signaling

-

Cell Lysis: After treatment with Rhodojaponin II and/or LPS, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[7][8]

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, ERK, JNK, and NF-κB p65 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7][8]

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein levels.

Visualizations

Conclusion

The cell-based assays outlined in this document provide a robust framework for characterizing the anticancer and anti-inflammatory bioactivities of Rhodojaponin II. By employing these detailed protocols, researchers can obtain quantitative data to elucidate the mechanisms of action of this promising natural compound, thereby facilitating its potential development as a therapeutic agent. Further studies are warranted to establish a more comprehensive bioactivity profile of pure Rhodojaponin II.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Evaluating the Analgesic Effects of Rhodojaponin II in Animal Models

For Researchers, Scientists, and Drug Development Professionals